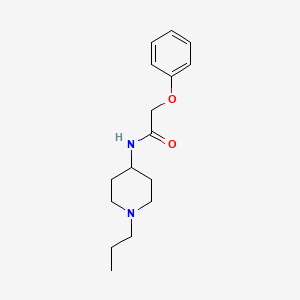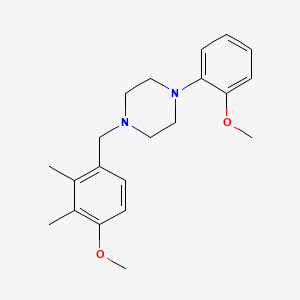![molecular formula C20H12FN3O4 B4703074 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703074.png)
2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. CFA is a synthetic molecule that belongs to the class of acrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is not fully understood, but studies have suggested that it may exert its effects through the inhibition of various signaling pathways involved in cancer growth and inflammation. 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation and oxidative stress, and the modulation of various signaling pathways involved in cancer and inflammation. 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potential as a selective and potent anticancer and anti-inflammatory agent. 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is its complex synthesis method, which may limit its availability and accessibility for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide, including the optimization of its synthesis method to improve yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of 2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in animal models and clinical trials, as well as to explore its potential for combination therapy with other anticancer and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-3-5-16(6-4-15)23-20(25)14(12-22)11-18-9-10-19(28-18)13-1-7-17(8-2-13)24(26)27/h1-11H,(H,23,25)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWFNMVTWDZPS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4702991.png)



![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B4703042.png)
![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4703047.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4703049.png)
![1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4703056.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-pyrazinecarboxamide](/img/structure/B4703080.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4703088.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4703096.png)